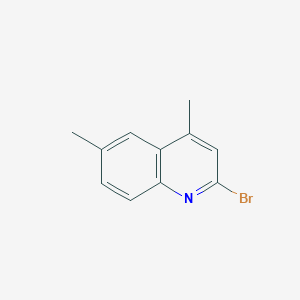
2-Bromo-4,6-dimethylquinoline
Vue d'ensemble
Description
2-Bromo-4,6-dimethylquinoline is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-4,6-dimethylquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its bromine substitution and two methyl groups at the 4 and 6 positions of the quinoline ring. Research into its biological activity has revealed potential applications in antimicrobial, anticancer, and antifungal therapies. This article compiles relevant findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Chemical Formula : C11H10BrN
- Molecular Weight : 236.11 g/mol
- CAS Number : 103858-47-5
- IUPAC Name : this compound
- Structure :
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study demonstrated its effectiveness against Candida albicans, an opportunistic fungal pathogen. The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) that were competitive with standard antifungal treatments like fluconazole .
Table 1: Antifungal Activity of this compound
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| This compound | 0.8 | Fluconazole | 30 |
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied, with compounds like this compound showing promise in inhibiting cancer cell proliferation. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study: In Vitro Analysis
In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's mechanism was attributed to its ability to interfere with DNA synthesis and repair processes.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes, thereby altering their function and leading to therapeutic effects. The exact pathways remain an area of active research.
Toxicological Considerations
While the therapeutic potential is promising, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that high doses may lead to hepatotoxicity and systemic inflammation . Ongoing research aims to establish a clear understanding of its safety profile and therapeutic window.
Propriétés
IUPAC Name |
2-bromo-4,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPUBDATKWOMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















